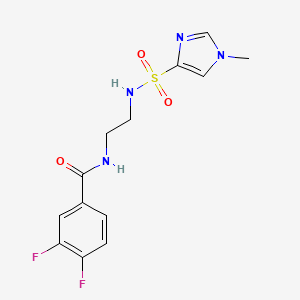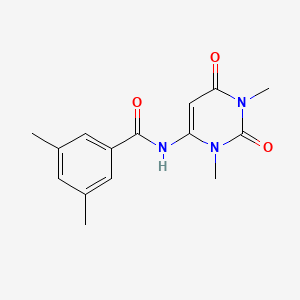![molecular formula C11H14F2O2 B2926064 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 2166818-50-2](/img/structure/B2926064.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a chemical compound with the CAS Number: 2166818-50-2 . It has a molecular weight of 216.23 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 8,8-difluorodispiro [3.1.3 (6).1 (4)]decane-2-carboxylic acid . The InChI code for this compound is 1S/C11H14F2O2/c12-11 (13)5-10 (6-11)3-9 (4-10)1-7 (2-9)8 (14)15/h7H,1-6H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The shipping temperature is normal .Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
The study by Graus et al. (2010) focuses on the supramolecular arrangements facilitated by derivatives similar to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid. It highlights the significant role that substituents on the cyclohexane ring play in the formation of crystal structures. This research provides insights into how variations in molecular structure can influence the overall crystal packing through hydrogen bonding and other non-covalent interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Enhanced Reactivity in Organic Synthesis
Rashevskii et al. (2020) explored the enhanced reactivity of cyclic anhydrides, structurally related to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid, in the Castagnoli-Cushman reaction with imines. This work demonstrates the compound's potential in broadening the substrate scope for organic synthesis, showcasing its utility in constructing complex molecular architectures (Rashevskii, Bakulina, Novikov, Dar'in, & Krasavin, 2020).
Selective Fluorination Techniques
Sharts et al. (1979) described the selective fluorination of dispiro[3.1.3.1]decane derivatives, closely related to the chemical , showcasing the utility of such compounds in synthesizing fluorinated organic molecules. This research highlights the precision achievable in introducing fluorine atoms into complex molecules, potentially enhancing their physical, chemical, and biological properties (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).
Synthesis of Perfluorobicyclic Ethers
Abe et al. (1983) provided a method for synthesizing perfluorobicyclic and perfluoromonospiro ethers by electrochemical fluorination of cycloalkyl-substituted carboxylic acids. This technique offers a pathway to novel perfluorinated compounds with potential applications in materials science and medicinal chemistry (Abe, Baba, Hayashi, & Nagase, 1983).
Flexible Synthesis of Enantiomerically Pure Compounds
Schwartz et al. (2005) explored the synthesis of enantiomerically pure spiroacetal structures, including those structurally akin to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid. This research is critical in the context of synthesizing bioactive molecules with specific stereochemical configurations, which is crucial in drug development and other areas of medicinal chemistry (Schwartz, Hayes, Kitching, & De Voss, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZLXIDEDSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

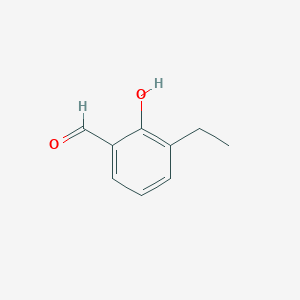
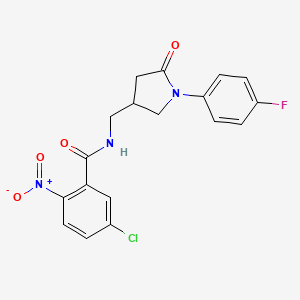
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)



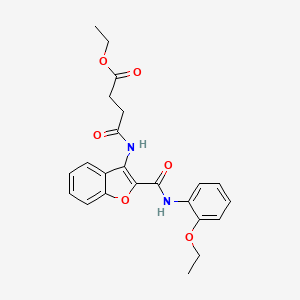
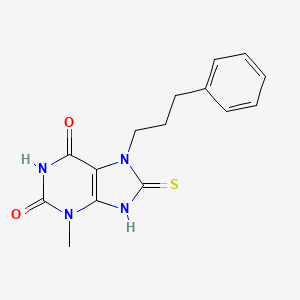
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)
